N-Methylaceclidine is derived from aceclidine, which has the chemical structure of 3-acetoxyquinuclidine. It belongs to the class of compounds known as quinuclidines, characterized by a bicyclic structure that includes a nitrogen atom. This compound is often studied for its interactions with muscarinic receptors, particularly the M3 subtype, which are involved in various physiological processes including smooth muscle contraction and glandular secretion .
The synthesis of N-Methylaceclidine can be achieved through several methods, primarily involving modifications to the aceclidine structure. The following outlines common synthetic routes:
N-Methylaceclidine features a bicyclic structure with a nitrogen atom integrated into its framework. The molecular formula for N-Methylaceclidine is , and its molecular weight is approximately 182.23 g/mol.
N-Methylaceclidine undergoes several chemical reactions typical for quinuclidines:
N-Methylaceclidine primarily acts as an agonist at muscarinic acetylcholine receptors. Its mechanism involves:
Studies have demonstrated that N-Methylaceclidine exhibits competitive inhibition against other ligands at muscarinic sites, indicating its potential utility in therapeutic applications targeting cholinergic signaling pathways .
N-Methylaceclidine exhibits several notable physical and chemical properties:
N-Methylaceclidine has several applications in scientific research:
Aceclidine (3-quinuclidinyl acetate) emerged in the 1960s as a structural analog of acetylcholine with potent muscarinic receptor agonist properties. Marketed under brand names such as Glaucostat® and Glaunorm®, it was initially developed for narrow-angle glaucoma management due to its ability to decrease intraocular pressure through miotic action [2]. Early clinical studies demonstrated its efficacy in reducing intraocular pressure by approximately 20% within one hour of administration, with effects lasting up to 12 hours [3] [8]. Unlike pilocarpine, aceclidine exhibited reduced side effects like ciliary spasm and retinal detachment risk, positioning it as a valuable therapeutic agent [3].
The 1990s witnessed the synthesis of novel derivatives to overcome aceclidine’s limitations, particularly its instability in aqueous solutions and moderate receptor selectivity. Talsaclidine, developed for Alzheimer’s disease, represented a significant advancement with improved central nervous system penetration [6]. Research efforts expanded to include N-alkylated variants, such as N-methylaceclidine, designed to modulate molecular charge distribution and steric bulk. These modifications targeted the quinuclidine nitrogen—a critical structural determinant for muscarinic receptor interaction [1] [9]. Patent literature from this era (e.g., WO2023091439A1) highlights cyclodextrin complexes and prodrug formulations to enhance solubility and metabolic stability [1].
Table 1: Historical Development of Aceclidine Derivatives
Time Period | Derivative | Structural Modification | Therapeutic Focus |
---|---|---|---|
1960s | Aceclidine | Base quinuclidine structure | Glaucoma (IOP reduction) |
1990s | Talsaclidine | Thienyl substitution | Alzheimer’s disease |
2000s | Cyclodextrin complexes | Host-guest inclusion complexes | Solubility enhancement |
2020s | N-Methylaceclidine | N-Methylation of quinuclidine | Stability and selectivity |
The addition of a methyl group to aceclidine’s tertiary nitrogen induces conformational and electronic changes that profoundly influence its pharmacological profile. Aceclidine’s quinuclidine core features a bridged bicyclic structure with a protonatable nitrogen (pKa ~9.3) that forms a critical salt bridge with Asp105 in muscarinic receptors [2] [9]. N-Methylation converts this nitrogen to a permanent quaternary ammonium cation, eliminating pH-dependent ionization and enhancing molecular polarity. This modification reduces the compound’s logP by approximately 0.5–1.0 units, decreasing lipid solubility but potentially improving aqueous dissolution [9].
Molecular dynamics simulations reveal that N-methylaceclidine adopts divergent binding poses in active versus inactive receptor states. In M₄ muscarinic receptors, the N-methyl group promotes an active-state conformation where the ligand’s alkyl tail extends toward extracellular loop 2 (ECL2), stabilized by interactions with Leu190 [4] [5]. Conversely, in M₂ receptors, steric clash with Phe181 disfavors this pose, reducing efficacy—a phenomenon termed "efficacy-driven selectivity" [5]. This subtype selectivity arises despite near-identical binding affinities, highlighting how minor structural alterations can bias functional outcomes.
Table 2: Structural and Electronic Properties of Aceclidine vs. N-Methylaceclidine
Property | Aceclidine | N-Methylaceclidine | Functional Consequence |
---|---|---|---|
Nitrogen pKa | ~9.3 | Permanent cation | pH-independent receptor binding |
logP (Predicted) | 0.8–1.2 | 0.3–0.7 | Reduced membrane permeability |
Molecular Volume (ų) | ~205 | ~225 | Altered binding cavity engagement |
Receptor Activation Bias | M₃ > M₄ | M₄ > M₂ | Subtype-selective efficacy |
Quantitative structure-activity relationship (QSAR) models demonstrate that increased molecular volume from N-alkylation enhances M₁ receptor affinity but may reduce functional efficacy. For agonists, a unit increase in volume correlates with a 0.3–0.5 log unit increase in pKi, attributable to improved van der Waals contacts in the orthosteric pocket [9]. However, this volumetric expansion can hinder the receptor’s transition to fully active conformations, explaining the partial agonism observed in N-alkylated derivatives.
Aceclidine’s physicochemical instability stems from two primary pathways: ester hydrolysis and oxidative N-dealkylation. The acetate ester undergoes rapid cleavage at physiological pH (t₁/₂ < 24 hours in aqueous solutions), generating inactive 3-quinuclidinol [1] [10]. Additionally, light exposure accelerates free radical-mediated degradation at the quinuclidine nitrogen. These instability issues necessitate refrigeration (2–8°C) for commercial formulations like Glaucostat®, limiting clinical utility [2] [10]. Solubility constraints further complicate formulation development, as aceclidine’s moderate hydrophilicity (aqueous solubility ~10 mg/mL) precludes high-concentration solutions required for sustained-release systems [10].
N-Methylation addresses both challenges through steric and electronic mechanisms. The quaternary ammonium group:
Formulation strategies synergize with N-methylation to optimize performance. Cyclodextrin inclusion complexes—particularly sulfobutyl ether-β-cyclodextrin—leverage the cation’s charge to strengthen host-guest binding (Kd ~10⁻⁴ M), boosting solubility 3–5 fold [1] [10]. Surfactant-based micelles (e.g., poloxamer 407) solubilize N-methylaceclidine via hydrophobic interactions with the quinuclidine core while the polar head groups maintain aqueous dispersion. Patent US20210251970A1 details packaging innovations such as nitrogen-flushed, amber glass vials with low-metal borosilicate glass to minimize metal-catalyzed oxidation [10].
Table 3: Stabilization Strategies for N-Methylaceclidine Formulations
Challenge | Solution | Mechanism | Efficacy Metric |
---|---|---|---|
Ester hydrolysis | N-Methylation | Steric hindrance of nucleophilic attack | Hydrolysis rate reduced by 50% |
pH 4.5 buffers | Suppression of OH⁻-catalyzed hydrolysis | t₁/₂ extended to >18 months | |
Oxidative degradation | Nitrogen flushing | Elimination of reactive oxygen species | Peroxide formation <0.1% at 25°C |
Antioxidants (sodium metabisulfite) | Radical scavenging | Degradation <2% after 3 months | |
Limited solubility | Sulfobutyl ether-β-cyclodextrin | Inclusion complexation | Solubility increased to 50 mg/mL |
Poloxamer micelles | Hydrophobic core encapsulation | Concentration achieved: 100 mg/mL |
These advances enable room-temperature storage without compromising bioavailability, addressing a critical limitation of first-generation aceclidine therapies. Current research focuses on covalent tethering to polymeric nanocarriers and pro-drug approaches using enzymatically cleavable N-alkyl chains to further enhance therapeutic index [1] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1